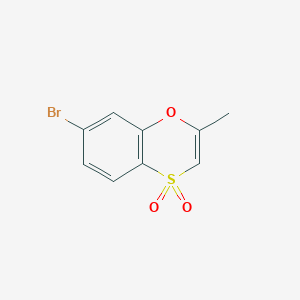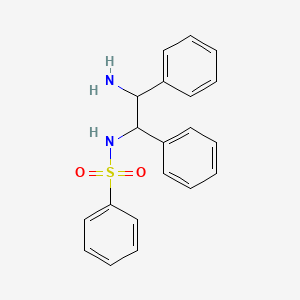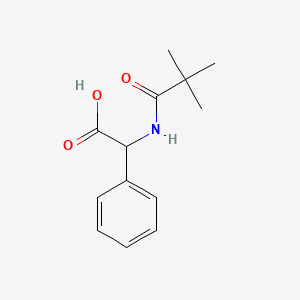
(2,2-Dimethylpropanamido)(phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-phenyl-2-pivalamidoacetic acid is an organic compound that belongs to the class of amino acids It features a phenyl group attached to the alpha carbon, which is also bonded to a pivalamido group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-phenyl-2-pivalamidoacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetic acid and pivaloyl chloride.
Formation of Intermediate: The phenylacetic acid is first converted into an intermediate compound through a series of reactions, including esterification and amination.
Final Product Formation: The intermediate is then subjected to further reactions, such as hydrolysis and purification, to yield the final product, ®-2-phenyl-2-pivalamidoacetic acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-phenyl-2-pivalamidoacetic acid may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors may be used to carry out the synthesis.
Purification Techniques: Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the desired product from impurities.
Chemical Reactions Analysis
Types of Reactions
®-2-phenyl-2-pivalamidoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.
Substitution: The phenyl and pivalamido groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution Reagents: Halogenating agents like chlorine (Cl2) and bromine (Br2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
®-2-phenyl-2-pivalamidoacetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-phenyl-2-pivalamidoacetic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Enzyme Inhibition: By binding to specific enzymes, it can inhibit their activity and alter metabolic pathways.
Receptor Binding: The compound may interact with cellular receptors, triggering signaling cascades that lead to physiological responses.
Comparison with Similar Compounds
Similar Compounds
(S)-2-phenyl-2-pivalamidoacetic acid: The enantiomer of the compound, which may have different biological activities and properties.
Phenylacetic acid derivatives: Compounds with similar structural features but different substituents on the phenyl ring or alpha carbon.
Uniqueness
®-2-phenyl-2-pivalamidoacetic acid is unique due to its specific stereochemistry and the presence of both phenyl and pivalamido groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
60050-53-5 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-2-phenylacetic acid |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
UYMYKMRRCXEIRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



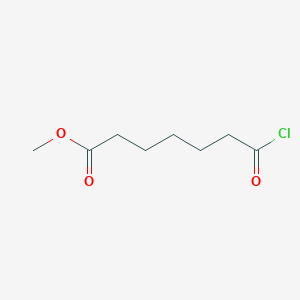
amino}propanamido)acetyl]pyrrolidin-2-yl}formamido)-3,3-diphenylpropanoic acid](/img/structure/B12507185.png)
![(1R,3E,4S)-3-(hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B12507188.png)
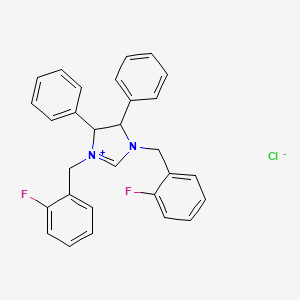
![N-[(3,5-dimethylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12507200.png)

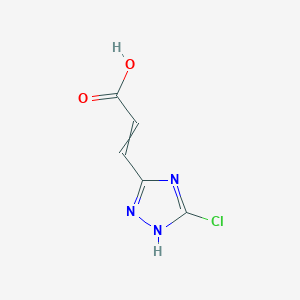
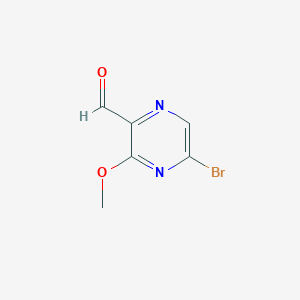
![2-[N-Methyl-3-(methyldisulfanyl)propanamido]propanoic acid](/img/structure/B12507228.png)
![2-({5-[Bis(4-chlorophenyl)methyl]-3-methylthiophen-2-yl}formamido)-5-carbamimidamidopentanoic acid](/img/structure/B12507234.png)
